molecular formula C11H10O3 B14411962 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one CAS No. 84258-93-5

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one

Cat. No.: B14411962
CAS No.: 84258-93-5
M. Wt: 190.19 g/mol
InChI Key: RMJOXPGYZXNTST-UHFFFAOYSA-N
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Description

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one is a heterocyclic compound with a unique structure that includes a benzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-hydroxybenzaldehyde with an appropriate alkyne in the presence of a catalyst can lead to the formation of the benzoxepin ring system.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxymethylidene)-3,4-dihydro-1-benzoxepin-5(2H)-one include other benzoxepin derivatives and related heterocyclic compounds. Examples include:

  • 3,4-Dihydro-2H-pyran
  • 4-Hydroxycoumarins
  • 2-Aminothiazoles

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the hydroxymethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84258-93-5

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-(hydroxymethylidene)-2,3-dihydro-1-benzoxepin-5-one

InChI

InChI=1S/C11H10O3/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2

InChI Key

RMJOXPGYZXNTST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C(=O)C1=CO

Origin of Product

United States

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